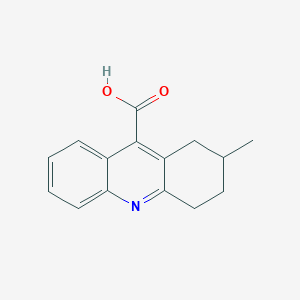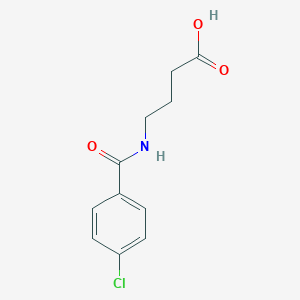
2-甲氧基-6-(三丁基锡基)吡啶
描述
2-Methoxy-6-(tributylstannyl)pyridine is a chemical compound with the empirical formula C18H33NOSn . It has a molecular weight of 398.17 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(tributylstannyl)pyridine consists of a pyridine ring with a methoxy group (OCH3) attached to the 2nd carbon and a tributylstannyl group attached to the 6th carbon .Physical And Chemical Properties Analysis
2-Methoxy-6-(tributylstannyl)pyridine is a liquid at room temperature . It has a refractive index of 1.512 and a boiling point of 309.3-313.3 °C .科学研究应用
-
- Application : 2-Methoxy-6-(tributylstannyl)pyridine is used as a reagent in organic synthesis . It is particularly useful in palladium-catalyzed cross-coupling reactions .
- Method of Application : The specific procedures can vary depending on the reaction, but generally, this compound would be combined with a palladium catalyst and the other reactants in a suitable solvent. The reaction would then be heated to facilitate the cross-coupling .
- Results : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
-
- Application : This compound is also used in the synthesis of quinazoline derivatives , which are an important class of heterocyclic compounds in medicinal chemistry .
- Method of Application : Again, the specific procedures can vary, but typically, 2-Methoxy-6-(tributylstannyl)pyridine would be used in a metal-catalyzed reaction to construct the quinazoline scaffold .
- Results : Quinazoline derivatives have a wide range of biological and pharmacological properties, and are found in numerous pharmaceuticals, natural products, and functional organic materials .
-
- Application : 2-Methoxy-6-(tributylstannyl)pyridine is used as a catalyst in polymerization reactions .
- Method of Application : The compound is added to the monomer or monomers that are to be polymerized. The reaction conditions can vary depending on the specific type of polymerization .
- Results : The result is the formation of a polymer, which is a large molecule made up of repeating subunits .
-
- Application : This compound is used in the synthesis of heterocyclic compounds . Heterocycles are cyclic compounds that contain atoms of at least two different elements.
- Method of Application : The specific procedures can vary, but typically, 2-Methoxy-6-(tributylstannyl)pyridine would be used in a metal-catalyzed reaction to construct the heterocyclic scaffold .
- Results : Heterocyclic compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
-
- Application : 2-Methoxy-6-(tributylstannyl)pyridine can be used in radioactive labeling , which is a technique used to track the passage of a molecule through a reaction, a cell, or an organism.
- Method of Application : The compound is incorporated into a molecule of interest, and its progress can then be tracked using a radiation detector .
- Results : This technique provides valuable information about the behavior and fate of the molecule .
-
- Application : 2-Methoxy-6-(tributylstannyl)pyridine is used in the synthesis of 2-pyridylazaazulene , a bidentate ligand showing pH and cationic-metal dependent emission spectra .
- Method of Application : The compound is used in a palladium-catalyzed reaction to construct the ligand .
- Results : The synthesized ligand can be used in various applications, including the study of metal-ligand interactions and the development of new materials .
安全和危害
2-Methoxy-6-(tributylstannyl)pyridine is classified as acutely toxic if swallowed or comes into contact with skin . It can cause skin and eye irritation . It may also cause damage to fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life .
属性
IUPAC Name |
tributyl-(6-methoxypyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMCQVOGICOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441267 | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(tributylstannyl)pyridine | |
CAS RN |
164014-94-2 | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164014-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


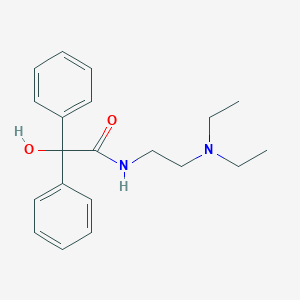

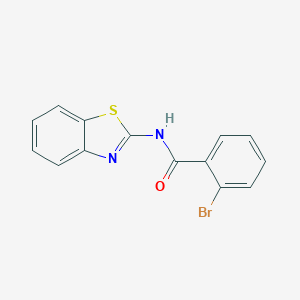

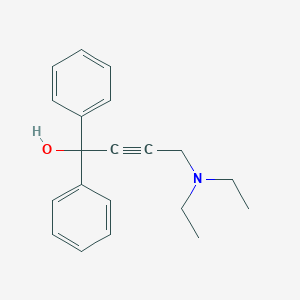
![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)

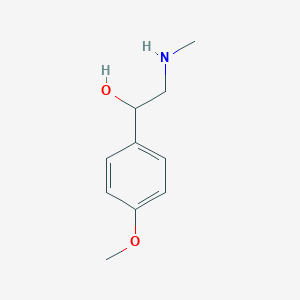


![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)
